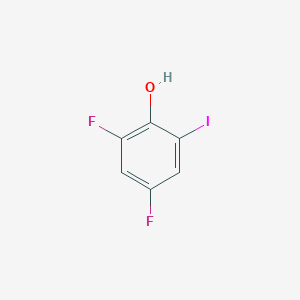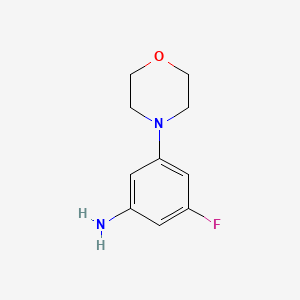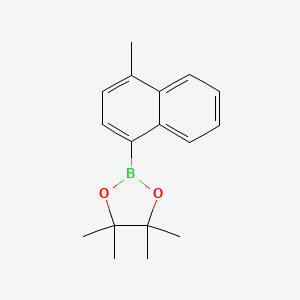
4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl" is a brominated biphenyl with a trifluoromethyl group. It is a derivative of biphenyl and is of interest due to its potential applications in various fields, including organic synthesis and material science. The presence of both bromomethyl and trifluoromethyl groups suggests that it could serve as a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of related brominated biphenyl compounds often involves halogenation reactions. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, leading to various organometallic intermediates . Similarly, 4'-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl is synthesized from 4'-methyl-2-cyano-biphenyl through a multi-step process involving azide ion reaction, trityl protection, and bromination with N-bromosuccinimide (NBS) . These methods indicate that the synthesis of brominated biphenyls can be achieved through halogenation and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of brominated biphenyls can be complex, with variations in bond lengths and angles depending on the substituents. For example, tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates exhibit distorted trigonal bipyramidal coordination around the bismuth atom, with varying Bi-C and Bi-O bond lengths . The crystal structure of (E)-4-Bromo-2-[(4-hydroxyphenyl)iminomethyl]-phenylen-1-olate shows a zwitterionic form with a strong intramolecular N+-H…O- hydrogen bond . These structures highlight the diverse geometries that brominated biphenyls can adopt.
Chemical Reactions Analysis
Brominated biphenyls can participate in a variety of chemical reactions. The presence of a bromomethyl group makes them suitable for nucleophilic substitution reactions, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines, where a bromonium ylide intermediate is formed by intramolecular nucleophilic attack . Additionally, the derivatization of carboxylic acids with 4'-bromophenacyl triflate for spectrophotometric detection in high-performance liquid chromatography demonstrates the reactivity of brominated biphenyls in esterification reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated biphenyls are influenced by their molecular structure. The presence of a trifluoromethyl group can increase the compound's lipophilicity and stability, making it a valuable moiety in pharmaceuticals and agrochemicals. The bromine atom provides a reactive site for further chemical transformations, such as coupling reactions in organic synthesis. The crystallographic data of related compounds, such as the synthesis and structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate), provide insights into the solid-state properties of these molecules .
Scientific Research Applications
Synthesis and Organic Chemistry
- Chemical Synthesis and Structural Influence : Research indicates that the introduction of trifluoromethyl and bromomethyl groups can significantly affect the steric and electronic environment of biphenyl compounds, influencing their reactivity and the outcome of chemical reactions. This has implications for the design of new compounds with specific properties for materials science and organic synthesis (Schlosser et al., 2006).
- Novel Polymer Synthesis : A study on the synthesis of high-molecular-weight aromatic fluorinated polymers showcases the application of trifluoromethylaryl and bromomethyl groups in developing materials with unique properties, such as solubility in common organic solvents and the ability to form flexible, transparent films (Olvera et al., 2013).
Materials Science
- Development of Liquid Crystalline Polymers : The compound's derivatives have been explored in the context of creating new liquid crystalline materials, which are crucial for displays and other electronic applications. This research underscores the compound's role in advancing materials science (Gruber & Li, 2000).
Organic Electronics
- Building Blocks for Molecular Electronics : Aryl bromides derived from "4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl" serve as precursors for thiol end-capped molecular wires, illustrating its utility in synthesizing components for molecular electronics and photovoltaic devices (Stuhr-Hansen et al., 2005).
Catalysis
- Catalytic Applications in Organic Synthesis : Studies also highlight the compound's utility in catalysis, such as in the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, showcasing its role in facilitating complex organic transformations (He et al., 2016).
properties
IUPAC Name |
1-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16,17)18/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWJYVSMZTXKKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

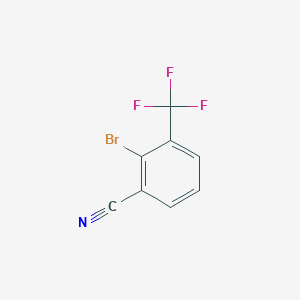
![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)
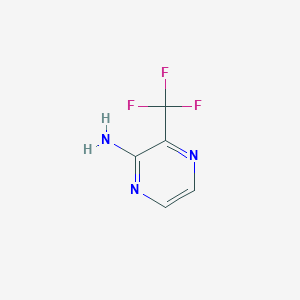

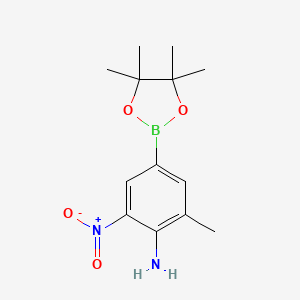


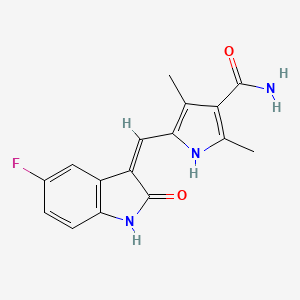
![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)
